

# Phenoxymethyl Isocyanate: Chemical Structure, Synthesis, and Applications

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## Compound of Interest

Compound Name: (Isocyanatomethoxy)benzene

CAS No.: 40926-89-4

Cat. No.: B2439401

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## Executive Summary

Phenoxymethyl isocyanate (PMI), also known as **(isocyanatomethoxy)benzene**, is a specialized electrophilic reagent characterized by the presence of an isocyanate group (-NCO) attached to a phenoxyethyl ether moiety (

).<sup>[1]</sup> With the chemical formula C

H

NO

, this compound serves as a unique building block in organic synthesis and medicinal chemistry, primarily for introducing the phenoxyethyl pharmacophore into amine- or alcohol-containing substrates.<sup>[1]</sup>

Unlike the more common phenyl isocyanate (

), the methylene spacer (

) in PMI imparts distinct reactivity and stability profiles, particularly regarding the hemiaminal

ether linkage.[1] This guide details the structural identity, synthesis via nucleophilic substitution, reactivity mechanisms, and experimental handling of phenoxymethyl isocyanate.

## Chemical Identity & Structural Analysis[2][3][4][5][6]

Phenoxymethyl isocyanate is an alkoxymethyl isocyanate, a class of compounds where the isocyanate group is linked to an oxygen atom through a methylene bridge.

### Key Identifiers

Property	Value
IUPAC Name	(Isocyanatomethoxy)benzene
Common Name	Phenoxymethyl isocyanate
Molecular Formula	C
	H
	NO
Molecular Weight	149.15 g/mol
SMILES	<chem>O=C=NCOC1=CC=CC=C1</chem>
InChIKey	CWRWVZHIPVHZMY-UHFFFAOYSA-N
CAS Registry Number	Not widely listed; typically generated in situ or custom synthesized.[1][2] (Related: Chloromethyl phenyl ether CAS 766-51-8)
Physical State	Colorless to pale yellow liquid (predicted)
Solubility	Soluble in aprotic solvents (DCM, Toluene, THF); reacts with water.[1]

### Structural Conformation

The molecule consists of a planar phenyl ring connected to a flexible methoxy linkage. The isocyanate group (

) is nearly linear and highly electrophilic. The

connectivity creates a hemiaminal ether derivative, which influences the compound's hydrolytic stability.[1]

Figure 1: Connectivity of Phenoxymethyl Isocyanate showing the distinct functional regions.

## Synthesis & Production

Due to the sensitivity of the hemiaminal ether linkage, Phenoxymethyl isocyanate is typically synthesized under strictly anhydrous conditions. The most reliable method involves the nucleophilic substitution of Chloromethyl phenyl ether with a metal cyanate.

### Synthesis Route: Nucleophilic Substitution

Precursor: Chloromethyl phenyl ether (Ph-O-CH

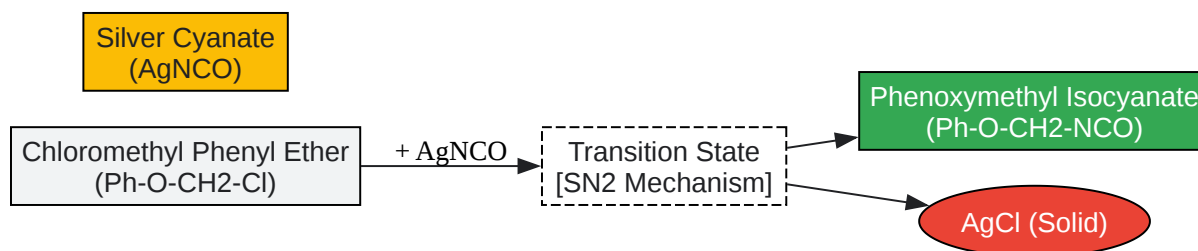
-Cl) [CAS: 766-51-8].[1] Reagent: Silver Cyanate (AgNCO) or Sodium Cyanate (NaOCN).

Solvent: Anhydrous Benzene, Toluene, or Acetonitrile.

Reaction Scheme:

Mechanism:

- Ionization/Attack: The silver ion assists in the abstraction of the chloride, or the cyanate ion ( ) acts as a nucleophile attacking the methylene carbon.
- Substitution: The isocyanate group replaces the chlorine atom via an S<sub>N</sub>2 mechanism.
- Purification: Filtration of the silver chloride precipitate followed by vacuum distillation.



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Figure 2: Synthesis pathway via Silver Cyanate substitution.[1]

## Reactivity & Mechanism[7][8][9]

The reactivity of Phoxymethyl isocyanate is dominated by the electrophilic carbon of the isocyanate group. However, the presence of the phenoxy group makes the methylene position potentially sensitive to acid-catalyzed hydrolysis.

## Reaction with Nucleophiles (Amines/Alcohols)

The primary application of PMI is to derivatize amines or alcohols to form ureas or carbamates, respectively.

General Reaction (with Primary Amine):

[1]

This reaction is rapid and typically quantitative at room temperature. The resulting urea derivative contains the phoxymethyl group, which can serve as a lipophilic anchor or a specific recognition motif in drug design.

## Hydrolytic Instability

Unlike simple alkyl isocyanates, the hydrolysis of Phoxymethyl isocyanate is complex due to the hemiaminal ether structure.

Hydrolysis Pathway:

- Formation of Carbamic Acid:

(Unstable).[1]

- Decarboxylation:

(Phenoxymethylamine - Unstable Hemiaminal).[1]

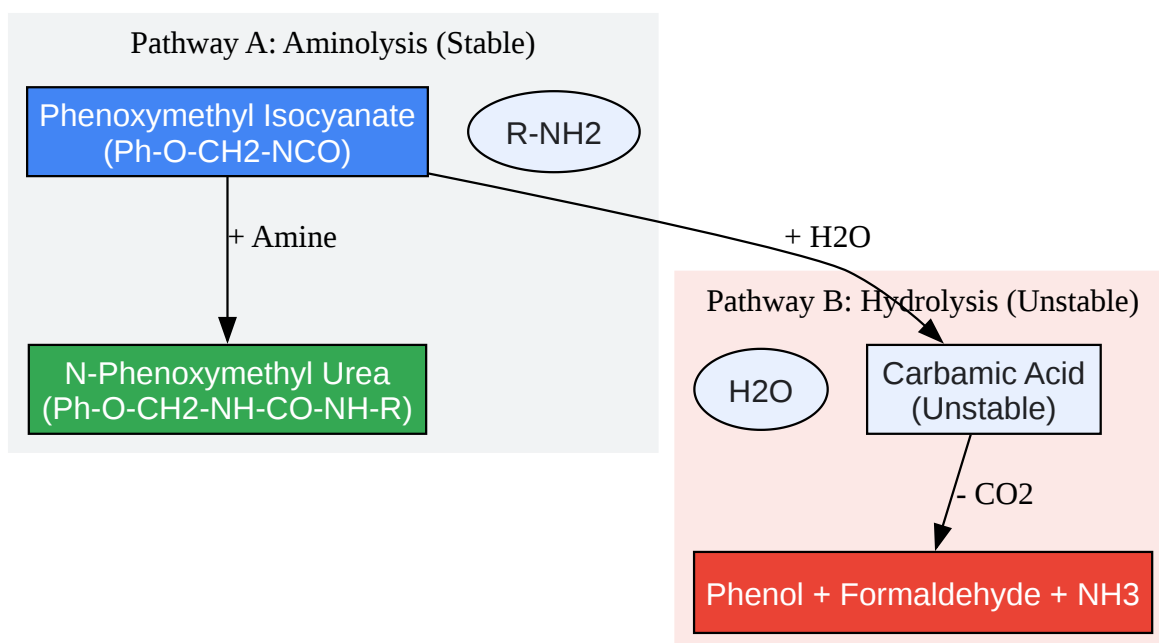
- Decomposition:

(Phenol) +

(Formaldehyde) +

(Ammonia).[1]

Implication: Strictly anhydrous conditions are required for storage and reaction.



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Figure 3: Divergent reactivity pathways with amines vs. water.[1]

## Applications in Medicinal Chemistry

### Pharmacophore Introduction

The phenoxyethyl group (

) is a known pharmacophore found in antibiotics (e.g., Penicillin V) and other bioactive molecules.[1][3] Using PMI allows for the direct introduction of this moiety onto a nitrogen scaffold via a urea linkage, potentially enhancing:

- Lipophilicity: Improving membrane permeability.
- Metabolic Stability: The urea linkage is generally robust against enzymatic hydrolysis compared to esters.

### Prodrug Strategies

The N-alkoxyethyl urea linkage formed by PMI can be designed to be metabolically labile under specific conditions, potentially releasing the parent amine drug and the phenoxyethyl fragment (which degrades to phenol and formaldehyde). This is a niche application requiring careful toxicity assessment of the byproducts.

## Experimental Protocol: Synthesis of N-Phenoxyethyl Urea Derivative

Objective: To synthesize a urea derivative from Phenoxyethyl isocyanate and a primary amine (e.g., Benzylamine).

### Reagents

- Chloromethyl phenyl ether: 1.0 equiv.
- Silver Cyanate (AgNCO): 1.2 equiv. (dried in vacuo).
- Primary Amine (R-NH  
) : 1.0 equiv.[1]
- Solvent: Anhydrous Toluene or Dichloromethane (DCM).

## Procedure

- In Situ Generation of Isocyanate:
  - In a flame-dried flask under Nitrogen/Argon, suspend AgNCO (1.2 equiv) in anhydrous Toluene.
  - Add Chloromethyl phenyl ether (1.0 equiv) dropwise.
  - Reflux the mixture for 1–2 hours in the dark (Ag salts are light sensitive).
  - Checkpoint: Monitor IR for the appearance of the strong isocyanate peak at ~2270 cm<sup>-1</sup>.<sup>[1]</sup>
  - Cool to room temperature and filter through a pad of Celite under inert atmosphere to remove AgCl.
- Coupling Reaction:
  - To the filtrate containing Phenoxymethyl isocyanate, add the primary amine (1.0 equiv) dissolved in anhydrous DCM.
  - Stir at room temperature for 30 minutes. The reaction is typically exothermic.
  - Checkpoint: Monitor IR for the disappearance of the isocyanate peak (2270 cm<sup>-1</sup>) and appearance of Urea Carbonyl (1650-1690 cm<sup>-1</sup>).<sup>[1]</sup>
- Workup:
  - Evaporate the solvent under reduced pressure.
  - Recrystallize the solid residue from Ethanol/Hexane to obtain the pure urea derivative.

## Safety & Toxicology

Hazard Classification:

- Acute Toxicity: Isocyanates are potent respiratory sensitizers. Inhalation can cause asthma-like symptoms.[1][4]
- Corrosivity: Irritating to eyes, skin, and mucous membranes.
- Decomposition Hazards: Hydrolysis releases Formaldehyde (carcinogen) and Phenol (toxic/corrosive).

#### Handling:

- Always work in a well-ventilated fume hood.[1]
- Wear nitrile gloves, safety goggles, and a lab coat.
- Quench excess isocyanate with methanol or a mixture of water/surfactant before disposal.

## References

- Chemical Identity & Nomenclature
  - PubChem.[5][6][2] Compound Summary: **(isocyanatomethoxy)benzene**. National Library of Medicine. [Link](#)
  - Pharos Project. **(isocyanatomethoxy)benzene** Hazards and Synonyms. [Link](#)
- V. P. Kozyukov et al. Synthesis of Alkoxymethyl Isocyanates. Journal of General Chemistry of the USSR, 1980. (Standard method for R-O-CH<sub>2</sub>-NCO synthesis).
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  - Patent CN104487527A. Dual curing compositions useful for coating metal substrates. (Mentions isocyanatomethoxybenzene as a component). [Link](#)
- Precursor Information
  - Sigma-Aldrich.[1] Chloromethyl phenyl ether (CAS 766-51-8) Product Sheet. [Link\[1\]](#)

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